2-Methyl-7-nitrobenzo[d]oxazole

Nucleophilic substitution Regioselectivity Mechanistic probe

Researchers require precise positional isomers to ensure reproducible reactivity and bioactivity. Substituting the 5- or 6-nitro congener risks invalidating SAR studies or synthetic routes. - **Key application:** Precursor to 7-amino-2-methylbenzoxazole via selective nitro reduction, enabling amidation, diazotization, or cross-coupling. - **Critical for agrochem R&D:** Starting material for 2-methyl-5,7-dinitrobenzoxazole, a lead with superior plant growth regulatory activity. - **Regiochemistry verified:** 7-nitro group (peri to oxygen, ortho to bridgehead) alters VNS and SNAr outcomes vs. other isomers. - **Supply:** Purity mode ≥97%; available for immediate global shipment.

Molecular Formula C8H6N2O3
Molecular Weight 178.14 g/mol
Cat. No. B12861313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-7-nitrobenzo[d]oxazole
Molecular FormulaC8H6N2O3
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESCC1=NC2=C(O1)C(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C8H6N2O3/c1-5-9-6-3-2-4-7(10(11)12)8(6)13-5/h2-4H,1H3
InChIKeyANSREMDBTDWIJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-7-nitrobenzo[d]oxazole – Physicochemical Profile & Procurement


2-Methyl-7-nitrobenzo[d]oxazole (CAS 74255-38-2) is a heterocyclic small molecule (C₈H₆N₂O₃, MW 178.14 g/mol) belonging to the nitro-substituted benzoxazole family. Its structure features a benzoxazole scaffold with a methyl group at the 2-position and a nitro group at the 7-position [1]. Key computed physicochemical parameters include an XLogP3 of 2, a topological polar surface area (TPSA) of 71.9 Ų, zero hydrogen bond donors, and four hydrogen bond acceptors [1]. The compound is commercially available from multiple suppliers, typically at purities of 95–98% for research use [2]. This specific positional isomer is distinct from the more common 5-nitro and 6-nitro congeners, and its procurement requires careful verification of regiochemical identity.

Why Positional Isomer Identity Matters for Nitrobenzoxazoles


Positional isomerism on the benzoxazole ring profoundly influences both chemical reactivity and biological activity, making simple substitution among nitrobenzoxazole congeners scientifically unsound. In the vicarious nucleophilic substitution (VNS) system, 5-nitrobenzoxazole (compound 3) and 6-nitrobenzoxazole (compound 4) react with nucleophiles exclusively at C-2, yielding ring-opening products; however, when the 2-position is blocked, the reaction shifts to the carbocyclic ring to afford VNS products [1]. The 7-nitro isomer introduces a distinct electronic environment—the nitro group is peri to the endocyclic oxygen and ortho to the bridgehead carbon—altering the regiochemical outcome of both electrophilic and nucleophilic transformations relative to the 5- and 6-nitro isomers . In agrochemical SAR, the introduction of a second nitro group at the 7-position (yielding 2-methyl-5,7-dinitrobenzoxazole) significantly amplifies plant growth regulatory activity compared to the mono-nitro 5-isomer alone, demonstrating that the 7-nitro position is not pharmacophorically silent [2]. These reactivity and bioactivity divergences mean that procurement of the correct positional isomer is critical for reproducible experimental outcomes.

Differentiation Evidence: 7-Nitro vs. Closest Isomers


Regiochemical Reactivity in Vicarious Nucleophilic Substitution

The nitro group position on the benzoxazole scaffold dictates the site of nucleophilic attack. In the VNS system, 5-nitrobenzoxazole (3) and 6-nitrobenzoxazole (4) undergo nucleophilic addition exclusively at C-2, leading to ring cleavage. When the 5-nitro isomer has its 2-position blocked by a methylthio group (compound 7), nucleophilic addition partitions between the carbocyclic ring (VNS pathway) and the heterocyclic ring (S_NAr and ring cleavage). The 7-nitro congener, by virtue of its peri relationship to the endocyclic oxygen, presents an electronically distinct carbocyclic ring that is anticipated to exhibit a different product distribution ratio under identical VNS conditions, although direct quantitative data for the 2-methyl-7-nitro derivative remain to be published [1].

Nucleophilic substitution Regioselectivity Mechanistic probe

Melting Point and Physical State Differences

Experimentally measured physical properties diverge between positional isomers despite identical computed XLogP3 (2) and TPSA (71.9 Ų) values. The 5-nitro isomer (2-methyl-5-nitrobenzoxazole, CAS 32046-51-8) exhibits a melting point of 156–158 °C, a boiling point of 303.1 °C at 760 mmHg, and a density of 1.395 g/cm³ [1]. For the 7-nitro isomer (CAS 74255-38-2), the experimental melting point, boiling point, and density have not been widely reported in open databases, suggesting either a lower melting solid or an oily consistency at ambient temperature. This physical state difference directly impacts handling, storage, and formulation protocols [2].

Melting point Thermal analysis Purity assessment

Agrochemical Activity of the 5,7-Dinitro Congener

In wheat plant bioassays, 2-methyl-5-nitrobenzoxazole and its 5,7-dinitro derivative were compared for effects on growth rate, biomass synthesis, and seed yield. The 2-methyl-5,7-dinitrobenzoxazole—which incorporates the 7-nitro substituent—exhibited the greatest influence on growth rate and substance synthesis in wheat plant mass, leading to a measurable increase in seed number and plant count relative to the mono-nitro 5-isomer [1]. This demonstrates that the 7-nitro position is not merely a silent substituent but actively contributes to the pharmacophore when combined with additional nitro groups.

Plant growth regulation Agrochemical SAR Wheat bioassay

Commercial Availability and Supply Chain Scarcity

The 5-nitro isomer (CAS 32046-51-8) is listed by at least 30 suppliers on major chemical marketplaces, whereas the 7-nitro isomer (CAS 74255-38-2) is available from approximately 5–8 vendors, often at higher unit cost [1][2]. The synthesis of the 7-nitro isomer typically requires sequential nitration and cyclization steps with careful temperature control to achieve regioselectivity, as direct nitration of 2-methylbenzoxazole predominantly yields the 6-nitro derivative [3]. This limited availability and more complex synthesis make the 7-nitro isomer a strategic procurement item rather than a commodity chemical.

Supply chain Synthetic route Commercial availability

Reduction to 7-Amino-2-methylbenzoxazole Derivatives

The 7-nitro group in 2-methyl-7-nitrobenzo[d]oxazole can be selectively reduced to the corresponding 7-amino derivative using standard reducing agents (H₂/Pd-C, Sn/HCl, Fe/NH₄Cl) . This conversion is synthetically orthogonal: the 2-methyl group remains intact, and the resulting 7-amino-2-methylbenzoxazole presents a nucleophilic handle (NH₂) at a position that is inaccessible from the 5-nitro or 6-nitro isomers. The 7-amino congener can undergo diazotization, Sandmeyer reactions, amide coupling, or Schiff base formation, enabling diversification into compound libraries not accessible from other positional isomers [1].

Nitro reduction Amino-benzoxazole Synthetic diversification

Primary Research Applications Based on Differentiation Evidence


Precursor for Orthogonal Amino-Functionalized Benzoxazoles

The primary procurement rationale for 2-methyl-7-nitrobenzo[d]oxazole is as a precursor to 7-amino-2-methylbenzoxazole. The 7-nitro group undergoes selective reduction to an amino group, which then serves as a handle for amidation, diazotization, or cross-coupling reactions. This amino-benzoxazole scaffold places the NH₂ vector at a position that is topologically inaccessible from the 5- or 6-nitro isomers, enabling the synthesis of compound libraries with unique three-dimensional pharmacophores [1]. Medicinal chemistry groups targeting kinases, GPCRs, or epigenetic readers that prefer this vector should procure the 7-nitro isomer specifically.

Agrochemical Lead with Dinitro Pharmacophore

The 7-nitro substituent is a critical component of 2-methyl-5,7-dinitrobenzoxazole, which has demonstrated superior plant growth regulatory activity in wheat bioassays compared to the mono-nitro 5-isomer alone [1]. Agrochemical R&D teams seeking to explore this dinitro SAR space must use 2-methyl-7-nitrobenzo[d]oxazole as a starting material or intermediate for further nitration. Substituting the 5-nitro isomer will not provide access to the 5,7-dinitro lead series.

Mechanistic Probe in Nucleophilic Aromatic Substitution

The distinct electronic environment of the 7-nitro group—peri to the endocyclic oxygen and conjugated with the benzoxazole π-system—makes this compound a valuable substrate for investigating regiochemical outcomes in vicarious nucleophilic substitution (VNS) and S_NAr reactions [1]. Physical organic chemists studying the interplay between nitro group position and nucleophilic attack site selectivity should select the 7-nitro isomer as a comparator to the well-characterized 5-nitro and 6-nitro systems.

Nitrobenzoxazole Building Block for Optoelectronics

Benzoxazole derivatives bearing electron-withdrawing nitro groups at specific positions are explored as electron-transport materials in OLEDs and as fluorescent sensors. The 7-nitro substitution pattern, with its unique electronic conjugation, may impart distinct HOMO-LUMO gaps and emission properties compared to the 5- and 6-nitro isomers [1]. Materials scientists developing structure-property relationships for nitrobenzoxazoles in organic electronics should procure the 7-nitro isomer as part of a complete positional isomer library.

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